1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The chemical behavior of related compounds has been studied, showing their potential in generating pyrazolopyridine derivatives through both conventional heating and microwave irradiation techniques. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in drug discovery and pharmaceutical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Computational Study on Pyrrole Derivatives
A computational study on pyrrole derivatives, including quantum chemical calculations, has provided insights into their molecular structure and potential chemical reactivity. This study aids in understanding the interactions that govern the stability and reactivity of such compounds, facilitating their application in designing novel materials and drugs (Singh, Rawat, & Sahu, 2014).
Generation of Structurally Diverse Libraries
The utilization of related ketonic Mannich bases as starting materials in alkylation and ring closure reactions has been explored to generate a structurally diverse library of compounds. This approach showcases the versatility of these compounds in synthesizing a wide range of heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Roman, 2013).
Synthesis and Characterization of Pyrrole-2-carboxylate Derivatives
The synthesis and characterization of pyrrole-2-carboxylate derivatives have been reported, demonstrating their potential in forming chromeno[2,3-c]pyrrol-3,9-diones. This synthesis route opens up possibilities for creating a range of derivatives with varying biological activities and chemical properties, useful in drug development and other scientific research fields (Vydzhak & Panchishyn, 2010).
Aggregation-Enhanced Emission for CO2 Detection
A novel application of related compounds involves the development of fluorescent probes with aggregation-enhanced emission features for the real-time monitoring of low carbon dioxide levels. This research indicates the potential of these compounds in environmental monitoring and biomedical applications, offering a novel method for the selective and quantitative detection of CO2 (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-20(16-26-29(17)19-12-8-5-9-13-19)23(30)21-22(18-10-6-4-7-11-18)28(15-14-27(2)3)25(32)24(21)31/h4-13,16,22,30H,14-15H2,1-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCDCWPDBMOWQK-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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